![molecular formula C9H14O B13450318 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethylbicyclo[211]hexane-1-carbaldehyde is a bicyclic organic compound with the molecular formula C₉H₁₄O It is characterized by a unique structure where a bicyclo[211]hexane ring system is substituted with two methyl groups at the 5-position and an aldehyde group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[2.1.1]hexane ring system can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating reagent like DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as NaBH₄ and LiAlH₄ are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid.
Reduction: 5,5-Dimethylbicyclo[2.1.1]hexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or substitution. The bicyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane: Similar bicyclic structure with a vinyl group instead of an aldehyde.
Uniqueness
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. The combination of the bicyclic structure and the aldehyde group makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC 名称 |
5,5-dimethylbicyclo[2.1.1]hexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-8(2)7-3-4-9(8,5-7)6-10/h6-7H,3-5H2,1-2H3 |
InChI 键 |
XKUCBTFMTYLIAM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



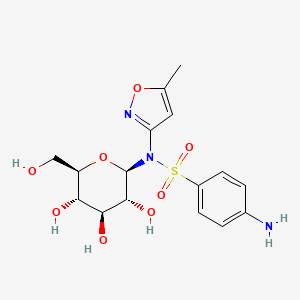
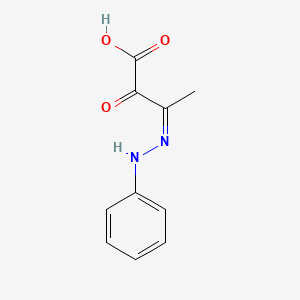
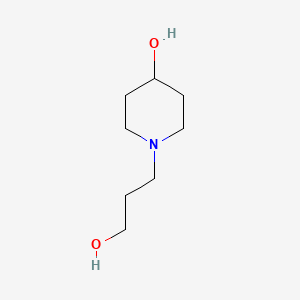
![(2R,4S,5R,6R)-5-Acetamido-2-(((((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-6-((1R,2R)-3-(3-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)-1,2-dihydroxypropyl)-4-hydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B13450274.png)
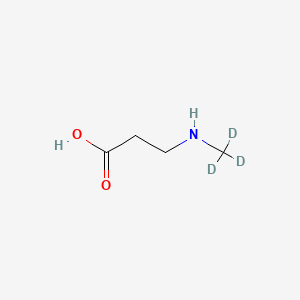
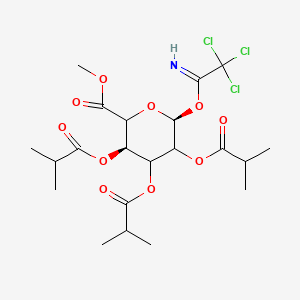
![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B13450303.png)
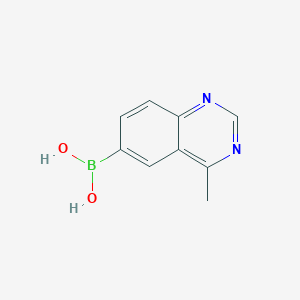
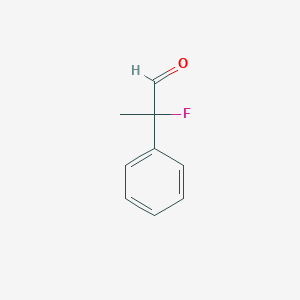


![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)

